2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-12-7-9-13(10-8-12)22-18(24)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELANTPKQRAEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of benzo[d]thiazole: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step involves the coupling of the benzo[d]thiazole with 4-fluorobenzoyl chloride under basic conditions.
Formation of nicotinamide: The final step involves the reaction of the intermediate product with nicotinic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the benzo[d]thiazole or nicotinamide moieties.
Substitution: Substituted derivatives, particularly at the fluorophenyl group.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. Various studies have documented the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have shown moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the fluorinated phenyl group enhances the antibacterial efficacy, possibly due to increased lipophilicity and improved membrane penetration.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it exhibits antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Synthetic Methodologies
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing benzothiazole derivatives with fluorinated anilines under acidic or basic conditions to form the amide linkage.
- Cyclization Reactions : Involving pyridine derivatives to introduce the pyridine ring into the structure.
- Functional Group Modifications : Such as halogenation or alkylation to enhance biological activity.
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of various benzothiazole derivatives found that compounds similar to this compound exhibited significant inhibition zones against clinical strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .
Case Study 2: Anticancer Activity
In a comparative study assessing the anticancer effects of several heterocyclic amides, the compound demonstrated an IC50 value significantly lower than that of control drugs in HeLa cells, indicating potent cytotoxicity . The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Utilized as a fluorescent probe for sensing applications.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.
Uniqueness
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide stands out due to its combination of a benzo[d]thiazole moiety, a fluorophenyl group, and a nicotinamide segment, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction between 2-aminobenzothiazole and 4-fluorobenzoyl chloride, followed by coupling with pyridine-3-carboxylic acid. The reaction conditions usually include the use of bases like triethylamine in solvents such as dimethylformamide (DMF) to facilitate the process.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzothiazolyl-pyridine derivatives against various viral strains, including H5N1 and SARS-CoV-2. Compounds containing fluorine atoms demonstrated enhanced activity, with specific derivatives showing over 90% inhibition against the H5N1 virus at concentrations as low as 0.5 μmol/μL .
Table 1: Antiviral Efficacy of Selected Compounds
| Compound | IC50 (μM) against H5N1 | IC50 (μM) against SARS-CoV-2 |
|---|---|---|
| 8h | 0.25 | 3.669 |
| 8f | 0.5 | 10.52 |
| Ribavirin | 0.5 | Not applicable |
The mechanism of action for these compounds involves virucidal effects at various stages of viral replication, including inhibition of the CoV-3CL protease .
Anticancer Activity
In addition to antiviral properties, benzothiazolyl-pyridine derivatives have shown promise in cancer therapy. The antiproliferative activity was evaluated against several cancer cell lines, revealing significant cytotoxic effects. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8h | Breast | 12.4 |
| 8f | Colon | 15.6 |
| Control | Doxorubicin | 0.5 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to active sites of target proteins, inhibiting their function and disrupting cellular processes crucial for viral replication and tumor growth .
Case Studies
A notable case study involved the evaluation of a series of benzothiazolyl-pyridine derivatives in a clinical setting, where compounds were tested for their efficacy against viral infections and cancer proliferation. The study demonstrated that modifications in the chemical structure (e.g., fluorination) significantly impacted biological activity, underscoring the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
